
6-Chloro-8-methylchroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylchroman-4-amine typically involves the chlorination of 8-methylchroman-4-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or primary amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, ensuring consistency and scalability .
化学反应分析
Types of Reactions
6-Chloro-8-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, N-oxides, and other derivatives depending on the specific reagents and conditions used .
科学研究应用
6-Chloro-8-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 6-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
Thiochroman-4-one: Exhibits similar bioactivity and can be considered a potential scaffold for drug development.
Uniqueness
6-Chloro-8-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
6-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3 |
InChI 键 |
FXPUWLHOIUHGPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1OCCC2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


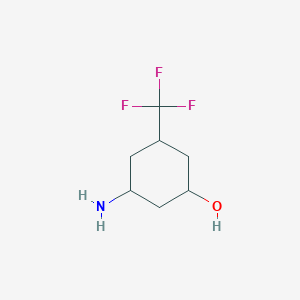
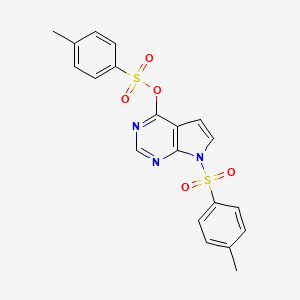
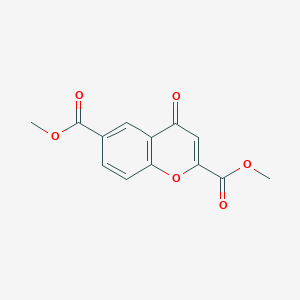

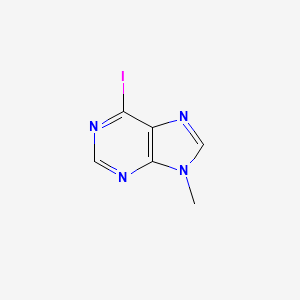
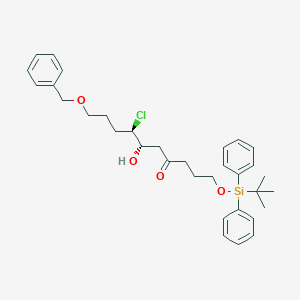
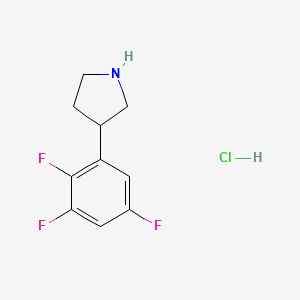
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)

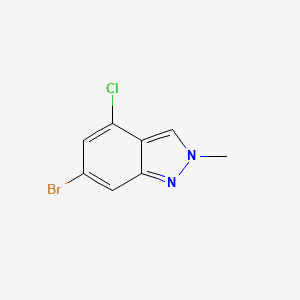

![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)


